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molecular formula C12H16FNO2 B8498030 Ethyl 2-(3-fluorophenethylamino)acetate

Ethyl 2-(3-fluorophenethylamino)acetate

Cat. No. B8498030
M. Wt: 225.26 g/mol
InChI Key: FJFYOTLNFZDVCO-UHFFFAOYSA-N
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Patent
US07994326B2

Procedure details

Ethyl bromoacetate (0.166 g, 0.11 mL, 0.001 mol) and 3-fluorophenethylamine (0.139 g, 0.13 mL, 0.001 mol) were stirred in MeOH (10 mL) for 48 h. The solvent was removed in vacuo, and the residue was purified by column chromatography (silica gel, hexanes:EtOAc=2:3) to generate VIII-3 (0.083 g, 37%).
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[F:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[CH2:12][CH2:13][NH2:14]>CO>[F:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[CH2:12][CH2:13][NH:14][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
0.11 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
0.13 mL
Type
reactant
Smiles
FC=1C=C(CCN)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, hexanes:EtOAc=2:3)

Outcomes

Product
Name
Type
Smiles
FC=1C=C(CCNCC(=O)OCC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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